molecular formula C27H28N2O6S B2962585 N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847487-34-7

N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2962585
CAS RN: 847487-34-7
M. Wt: 508.59
InChI Key: DUCSSBUNBCZOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H28N2O6S and its molecular weight is 508.59. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study by Nguyen et al. (2018) outlined the synthesis of a benzothiazepine derivative, emphasizing the methodology which might be applicable to the synthesis of the compound . The research provides a foundation for the synthesis of complex benzothiazepine derivatives, underscoring the importance of structural determination through various spectroscopic methods (C. T. Nguyen, H. Bui, D. H. Nguyen, 2018).

Antitumor Activity

Research conducted by Yurttaş et al. (2015) examined the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. This study highlights the potential of benzothiazepine derivatives in cancer treatment, with some compounds showing significant anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antimicrobial Activity

Tailor et al. (2014) synthesized and evaluated substituted dibenzo[b,f][1,4]thiazepines for their antimicrobial properties. Their research demonstrated that these derivatives exhibit significant antimicrobial activity, suggesting potential applications in combating microbial infections (J. H. Tailor, Priti C. Patel, G. Malik, 2014).

Biological Activities

Gull et al. (2016) explored the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including antioxidant, antibacterial, and urease inhibition effects. Their findings indicate the diverse biological applications of these compounds, particularly highlighting their significant activity in urease inhibition (Y. Gull, N. Rasool, Mnaza Noreen, et al., 2016).

Neuropharmacological Effects

Citraro et al. (2006) investigated the effects of non-competitive AMPA receptor antagonists in an animal model of absence epilepsy. While not directly related to the exact compound , this study illustrates the potential neuropharmacological applications of related compounds in treating neurological disorders (R. Citraro, E. Russo, S. Gratteri, et al., 2006).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S/c1-32-20-11-9-17(13-22(20)34-3)25-15-27(31)29(19-7-5-6-8-24(19)36-25)16-26(30)28-18-10-12-21(33-2)23(14-18)35-4/h5-14,25H,15-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSSBUNBCZOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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